molecular formula C18H11ClFN3OS B11572645 (6Z)-6-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11572645
M. Wt: 371.8 g/mol
InChI Key: QLKMTDFJKNJAQM-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE” is a synthetic organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(6Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE” typically involves the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: This is achieved through a condensation reaction with a thioamide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(6Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of “(6Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-[(2-BROMO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-ETHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness

The uniqueness of “(6Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE” lies in its specific substitution pattern and the presence of both triazole and thiazole rings. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H11ClFN3OS

Molecular Weight

371.8 g/mol

IUPAC Name

(6Z)-6-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C18H11ClFN3OS/c1-10-5-2-3-6-11(10)16-21-22-18-23(16)17(24)15(25-18)9-12-13(19)7-4-8-14(12)20/h2-9H,1H3/b15-9-

InChI Key

QLKMTDFJKNJAQM-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN=C3N2C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S3

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2C(=O)C(=CC4=C(C=CC=C4Cl)F)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.